N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
Synthesis Analysis
The synthesis of N-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine involves multiple steps, including reactions starting from 2,4,6-trichloro-1,3,5-triazine and subsequent nucleophilic substitutions and ring closures. Compounds similar to N-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine, such as 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines, have been synthesized to explore antimicrobial activities, highlighting the relevance of the fluorophenyl component for activity (Saleh et al., 2010).
Molecular Structure Analysis
The molecular structure of N-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine and similar compounds has been extensively studied using techniques such as X-ray diffraction. These studies reveal the geometrical configurations, bond lengths, angles, and the influence of substituents on the triazine ring's structure. The crystal structure of related compounds demonstrates extensive hydrogen bonding networks maintaining the crystal structure, indicating a robust molecular conformation (Janes, 2000).
Chemical Reactions and Properties
N-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine participates in various chemical reactions due to its active amine and triazine groups. It can undergo substitution reactions, contributing to the synthesis of polymers, dyestuffs, and pharmaceuticals. The presence of the fluorophenyl group significantly influences its reactivity and interaction with other molecules, enhancing its potential as a building block in organic synthesis.
Physical Properties Analysis
The physical properties of N-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine, including solubility, melting point, and crystallinity, are crucial for its processing and application. Compounds with a triazine base exhibit excellent solubility in polar aprotic solvents and significant thermal stability, making them suitable for various industrial applications (Li et al., 2017).
Scientific Research Applications
Polyimide Synthesis :
- Application : Synthesis of solution-processable polyimides with excellent solubility and thermal stability.
- Details : Triazine-based diamines including N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine were used to synthesize polyimides with potential applications in polymer semiconductors (Li et al., 2017).
Cancer Research :
- Application : As CDK2 inhibitors for tumor cells.
- Details : Compounds derived from N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine showed potential activity against CDK2, a protein associated with cancer (Bawazir & Rahman, 2020).
Antimicrobial Activity :
- Application : Development of antimicrobial agents.
- Details : 2-Fluorophenyl-4,6-disubstituted triazines, a class including N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine, demonstrated significant activity against various bacteria and fungi (Saleh et al., 2010).
Electrode Development :
- Application : Creation of selective electrodes for metal ion detection.
- Details : Schiff bases derived from N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine were used to develop selective electrodes for Sm3+ ions (Upadhyay et al., 2012).
Herbicide Analysis :
- Application : Investigating the excited states of sym-triazines used in herbicides.
- Details : A study on sym-triazines, including derivatives of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine, to understand their absorption and emission features (Oliva et al., 2005).
Safety And Hazards
While specific safety and hazards information for “N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine” was not found, similar compounds require precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCAZIWUCXRTKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351613 | |
Record name | N~2~-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine | |
CAS RN |
1549-50-4 | |
Record name | N~2~-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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